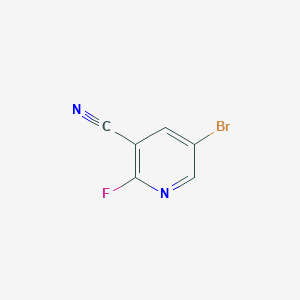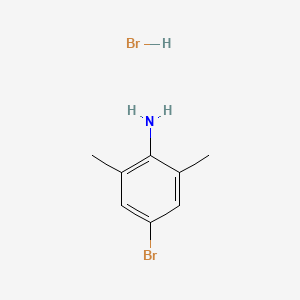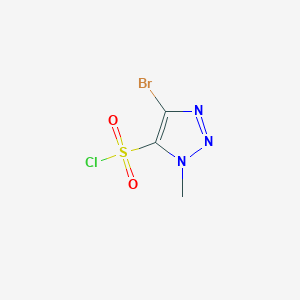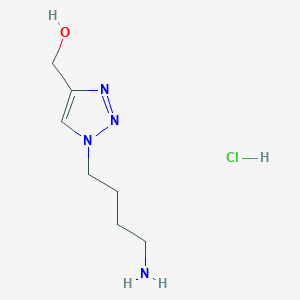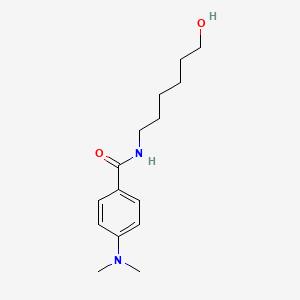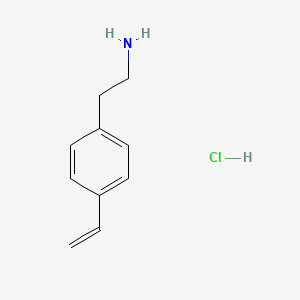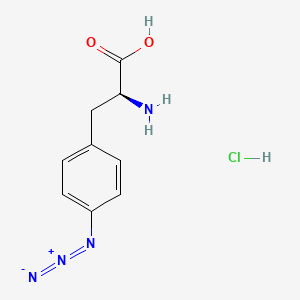![molecular formula C6H9ClF3N3 B1382138 [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride CAS No. 1431964-21-4](/img/structure/B1382138.png)
[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride” is a chemical compound with the molecular formula C5H5F3N2. It is a key intermediate for important building blocks .
Synthesis Analysis
A high-yielding and practical method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been reported . The synthesis involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a methyl group (CH3) and a trifluoromethyl group (CF3) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.10 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I have.Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Pyrazole Derivatives
The compound has been utilized as a building block for synthesizing various pyrazole derivatives. These derivatives are explored for their potential in drug discovery and medicinal chemistry (Ivonin et al., 2015).
Structural Analysis of Pyrazole Compounds
Studies involving the molecular structure of pyrazole compounds, including those similar to [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride, have been conducted, focusing on their synthesis and characterization using techniques like X-ray diffraction and NMR spectroscopy (Shen et al., 2012).
Biological and Medicinal Applications
Antimicrobial Activity
Some derivatives of the compound have shown antimicrobial properties. Research on 3-substituted pyrazole derivatives indicates their effectiveness against certain strains of Mycobacterium tuberculosis (Silva et al., 2008).
Potential in Anticancer Research
Derivatives of 3-phenyl-1H-pyrazole, which can be synthesized from compounds like this compound, have been studied for their role in molecular targeted therapy for cancer (Liu et al., 2017).
Synthesis of Analgesic Compounds
Research has explored the methylation of pyrazol compounds, including those similar to the subject compound, for the synthesis of analgesic compounds (Burgart et al., 2019).
Chemical Synthesis and Optimization
Synthesis of Herbicide Intermediates
The compound has been used in the synthesis of key intermediates for herbicides, demonstrating its utility in agricultural chemistry (Yu, 2002).
Optimization of Synthetic Routes
Studies have focused on optimizing the synthetic methods for derivatives of pyrazole compounds, aiming to make the processes more suitable for industrial production (Al-Smaisim, 2012).
Future Directions
Properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-12-4(3-10)2-5(11-12)6(7,8)9;/h2H,3,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHUYAQLMRFLLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
